molecular formula C15H12N4O3 B2528997 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034581-03-6

6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

Cat. No. B2528997
CAS RN: 2034581-03-6
M. Wt: 296.286
InChI Key: YTVLOKDGEUGRMS-UHFFFAOYSA-N
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Description

The compound "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" is a synthetic molecule that may be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related pyrimidine derivatives, which can be useful in understanding the context in which such a compound might be studied.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones involves a two-step approach starting from 1,4-naphthoquinone and aryl-aldehydes . Similarly, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides is described with two variants, one being a nine-step process and the other a four-step process . These methods could potentially be adapted for the synthesis of "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structures of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were confirmed using these techniques . The molecular structure of "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" would likely be analyzed similarly to ensure the correct synthesis and to understand its conformation and potential binding sites.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and rearrangement. The thermolysis of 6-(benzylidenehydrazino)uracils, for example, leads to oxidative cyclization to form pyrazolo[3,4-d]pyrimidines . These types of reactions could be relevant to the chemical behavior of "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" under different conditions, influencing its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their structure. Compounds with similar structures have shown interesting properties such as aggregation-induced emission (AIE) and multi-stimuli-responsive behavior . The photophysical properties of these compounds are often studied using spectroscopic techniques, and their behavior in different environments can provide insights into their potential applications. The properties of "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" would likely be influenced by its benzyloxy and isoxazolyl substituents, affecting its solubility, fluorescence, and interaction with biological targets.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a study on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole in some cases (Kolisnyk et al., 2015).

Anticancer and Anti-inflammatory Agents

Novel pyrimidine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. A study involving the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their efficacy as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidine derivatives have been synthesized and tested for their cytotoxic effects on cancer cells and 5-lipoxygenase inhibition, demonstrating promising anticancer and anti-inflammatory potential. This underscores the versatility of pyrimidine derivatives in targeting various biological pathways (Rahmouni et al., 2016).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLOKDGEUGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

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